2-Iodo-5-methylthiophene
Overview
Description
2-Iodo-5-methylthiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes and their derivatives are of significant interest in the field of organic electronics due to their promising electronic properties. The presence of iodine and methyl groups in the compound can influence its reactivity and electronic characteristics, making it a potential candidate for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to achieve desired electronic and structural properties. For instance, the synthesis of naphthodithiophenes and their derivatives, which are structurally related to 2-Iodo-5-methylthiophene, has been reported to involve peri-fusion of heteroaromatics, leading to compounds with strong electron-donating abilities and the potential to form conductive complexes . Similarly, the synthesis of 1-Iodo-2-(methylthio)ethane, a related compound, was achieved through a ring-opening reaction of thiirane, indicating the versatility of synthetic approaches in this chemical space .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their electronic properties and reactivity. X-ray crystallographic analyses have revealed that these compounds can exhibit planar or nonplanar configurations, which significantly affect their packing structures and molecular orientations . For example, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was determined using single-crystal X-ray diffraction, providing insights into its optimized molecular geometry and electronic absorption spectra .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that are essential for their application in material science. For example, the formation of highly conductive molecular complexes with iodine and DDQ has been observed for some naphthodithiophenes . Additionally, the synthesis of photochromic dithienylethene derivatives from a dithienylethene synthon demonstrates the reactivity of iodinated thiophene compounds in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-5-methylthiophene and related compounds are influenced by their molecular structures and substituents. Spectroscopic and theoretical studies have been conducted to understand these properties better. For instance, the vibrational frequencies, molecular orbitals, and electrostatic potential maps of thiophene derivatives have been analyzed using experimental techniques and density functional theory (DFT) methods . These studies provide valuable information on the charge density distribution, sites of chemical reactivity, and electronic properties of the molecules.
Scientific Research Applications
Lithium-Iodine Exchange Mechanism
2-Iodo-5-methylthiophene is integral to understanding the lithium-iodine exchange in iodothiophenes. A study by Reich and Whipple (2005) explored this exchange, focusing on the reactivity of monomer and dimer forms in the process. The research provided insights into the kinetics and thermodynamics of this exchange, crucial for developing synthetic methods in organic chemistry (Reich & Whipple, 2005).
Unexpected Iodination Products
Patel et al. (2019) reported the structure and characterization of an unexpected iodination product of 2-methylthiophene, which is relevant to the study of 2-Iodo-5-methylthiophene. Their findings on the crystal structure and molecular interactions provide crucial insights into the chemical behavior of iodinated thiophenes (Patel et al., 2019).
Photoinduced Substitution Reactions
The study of photoinduced substitution reactions in halothiophenes, including 2-Iodo-5-methylthiophene, was conducted by Latterini et al. (2001). They investigated the quantum yields and transient species in these reactions, contributing to the understanding of photochemical processes in halogenated thiophenes (Latterini et al., 2001).
Synthesis Applications
Yang's (2010) study on the synthesis of 2-Chloro-5-methylthiophene highlights the importance of 2-Iodo-5-methylthiophene as a chemical intermediate in producing various thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals (Yang, 2010).
Molecular Structure Studies
Tanabe et al. (1995) conducted a comprehensive study on the molecular structure of 2-methylthiophene, which is closely related to 2-Iodo-5-methylthiophene. Their research contributes to the broader understanding of the structural dynamics of methylthiophenes (Tanabe et al., 1995).
Safety And Hazards
2-Iodo-5-methylthiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-iodo-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNQEXKAPLVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167825 | |
Record name | 2-Iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methylthiophene | |
CAS RN |
16494-36-3 | |
Record name | 2-Iodo-5-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16494-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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